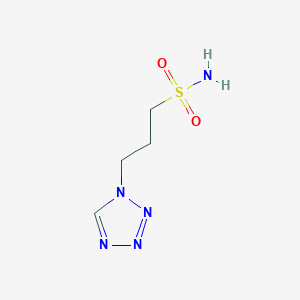

3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(tetrazol-1-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O2S/c5-12(10,11)3-1-2-9-4-6-7-8-9/h4H,1-3H2,(H2,5,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXOARTXPMEAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide

A retrosynthetic analysis of the target molecule allows for the deconstruction of the compound into simpler, more readily available starting materials. This process involves identifying key bonds that can be disconnected based on reliable and known chemical transformations.

For this compound, two primary disconnection points are logically identified:

C-N Bond Disconnection: The bond between the N-1 atom of the tetrazole ring and the propyl chain is a prime candidate for disconnection. This bond is typically formed via an alkylation reaction, suggesting a nucleophilic substitution pathway. This leads to two possible sets of precursors: a 3-substituted propane-1-sulfonamide (B152785) and the tetrazole anion, or a 1-(3-halopropyl)-1H-tetrazole and a source of the sulfonamide group.

S-N Bond Disconnection: The bond between the sulfur atom and the nitrogen atom of the primary sulfonamide is another key disconnection point. This disconnection is characteristic of standard sulfonamide synthesis, pointing towards a reaction between a sulfonyl halide (or an equivalent electrophilic sulfur species) and ammonia (B1221849) or an ammonia surrogate.

These disconnections suggest two plausible synthetic routes. Route A would involve the initial synthesis of a propane-sulfonamide derivative which is then alkylated with tetrazole. Route B would involve the preparation of 1-(3-substituted-propyl)-1H-tetrazole, which is then converted to the target sulfonamide.

Based on the identified disconnection points, several key precursors can be proposed. The selection of a specific route often depends on the commercial availability, stability, and cost of these starting materials.

| Disconnection Point | Precursor 1 (Synthetic Equivalent) | Precursor 2 (Synthetic Equivalent) | Synthetic Strategy |

| C-N Bond (Propyl-Tetrazole) | 3-Halopropane-1-sulfonamide (e.g., 3-bromopropane-1-sulfonamide) | Tetrazole | Alkylation of tetrazole |

| S-N Bond (Sulfonamide) | 3-(1H-Tetrazol-1-yl)propane-1-sulfonyl chloride | Ammonia or Ammonia Surrogate | Sulfonylation of ammonia |

| Combined Approach | 1,3-Dihalopropane (e.g., 1,3-dibromopropane) | Tetrazole, followed by a sulfur and nitrogen source | Stepwise functionalization of the propyl chain |

The individual precursors, such as 1,3-dibromopropane (B121459) and tetrazole, are common commodity chemicals. nih.gov The synthesis of intermediates like 3-(1H-tetrazol-1-yl)propane-1-sulfonyl chloride would require multi-step procedures, starting from a suitable thiol or other sulfur source.

Synthesis of the Propane-1-sulfonamide Moiety

The synthesis of primary sulfonamides has evolved from traditional methods, which are still widely used, to more innovative strategies that avoid harsh reagents and offer milder conditions.

The most conventional method for preparing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia. nih.govacs.orgucl.ac.ukresearchgate.net This approach is straightforward but has notable drawbacks. Sulfonyl chlorides can be moisture-sensitive, and their synthesis often requires harsh oxidizing and chlorinating agents, which may not be compatible with sensitive functional groups. nih.govnih.gov Furthermore, the use of gaseous ammonia can be challenging to handle in a laboratory setting. nih.gov

To circumvent these issues, various ammonia surrogates have been developed. These reagents offer easier handling and can be used under milder conditions. The reaction typically proceeds via nucleophilic attack of the amine on the electrophilic sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net

| Ammonia Source | Description | Advantages | Disadvantages |

| Gaseous Ammonia | The most direct nitrogen source for primary sulfonamides. nih.gov | Atom economical. | Difficult to handle; requires specialized equipment. nih.gov |

| Aqueous Ammonia | A more convenient form of ammonia for laboratory use. | Easier to handle than gaseous ammonia. | Can lead to hydrolysis of the sulfonyl chloride. |

| Ammonium Salts | e.g., Ammonium carbamate. Used in one-pot processes. rsc.org | Solid, easy to handle. | May require specific activators or conditions. |

| N-Silylamines | e.g., Aminotriphenylsilane. Reacts with sulfonyl chlorides. nih.gov | Forms a stable byproduct (silyl chloride) that can be easily removed. nih.gov | Requires pre-synthesis of the silylamine reagent. |

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods for sulfonamide synthesis that avoid the pre-formation of unstable sulfonyl chlorides. thieme-connect.com These oxidative methods often start from more stable and readily available sulfur sources, such as thiols. nih.govrsc.org

One prominent strategy is the direct oxidative coupling of thiols and amines. nih.gov This can be achieved through various means, including electrochemistry or chemical oxidants. An electrochemical approach allows for the coupling of thiols with ammonia, driven solely by electricity under mild conditions, with hydrogen as the only byproduct. nih.govacs.org This method involves the anodic oxidation of the thiol to form a disulfide, followed by the oxidation of the amine to an aminium radical, which then reacts to form the S-N bond. nih.govrsc.org Subsequent oxidations of the sulfur atom yield the final sulfonamide. nih.govrsc.org

Chemical oxidation methods offer another powerful alternative. These reactions utilize specific oxidants to facilitate the S-N bond formation and subsequent oxidation in a one-pot fashion.

| Method | Sulfur Source | Nitrogen Source | Oxidant/Catalyst | Key Features |

| Electrochemical Oxidation | Thiols | Ammonia | Electricity (Graphite/Stainless Steel Electrodes) | Environmentally benign; avoids chemical reagents; mild conditions. nih.gov |

| Iodine-Mediated Oxidation | Thiols | Ammonia | I₂ / ᵗBuOOH | Involves initial formation of a thiyl radical. rsc.org |

| I₂O₅-Mediated Coupling | Aryl Thiols | Amines | I₂O₅ | Metal-free conditions. thieme-connect.com |

| β-MnO₂-Catalyzed Oxidation | Thiols | Ammonia | β-MnO₂ / O₂ | Utilizes a reusable solid catalyst and molecular oxygen. rsc.org |

| Hypervalent Iodine Reagents | Thiols | Ammonium Carbamate | Iodobenzene diacetate | One-pot NH and O transfer process at room temperature. acs.orgrsc.org |

These modern methods provide valuable alternatives to the classical sulfonyl chloride route, often with broader functional group tolerance and improved safety profiles. nih.gov The choice of method for the synthesis of this compound would depend on the specific intermediate being used, with oxidative methods being particularly suitable if starting from a thiol precursor like 3-(1H-tetrazol-1-yl)propane-1-thiol.

Classical and Modern Approaches for Primary Aliphatic Sulfonamide Formation

Transition Metal-Catalyzed Sulfonamide Synthesis

The formation of the sulfonamide bond is a cornerstone of many pharmaceutical syntheses. While traditionally achieved by reacting a sulfonyl chloride with an amine, modern organic synthesis has seen the advent of powerful transition metal-catalyzed methods that offer alternative pathways, often with improved efficiency and substrate scope. thieme.de These contemporary strategies frequently focus on C-N bond formation through cross-coupling reactions or direct C-H amidation. thieme.dethieme-connect.com

Catalytic systems employing earth-abundant metals like iron and copper have been developed for the synthesis of diaryl sulfonamides. thieme.dethieme-connect.com One such one-pot method involves an iron-catalyzed, para-directed iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com This approach circumvents the need for pre-functionalized starting materials. thieme-connect.com Other notable advancements include direct C-H functionalization, where sulfonyl azides serve as building blocks for intra- and intermolecular C-H sulfonamidation, producing N-(hetero)aryl sulfonamides with nitrogen as the only byproduct. researchgate.net

More recently, the synergy of photoredox and copper catalysis has enabled the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under an air atmosphere at room temperature. acs.org Similarly, photosensitized nickel catalysis has proven effective for the C-N bond formation between a wide array of sulfonamides and (hetero)aryl halides. princeton.edu Mechanistic studies suggest that this dual catalysis process may proceed via an energy-transfer mechanism, where the C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. princeton.edu Although many of these methods are demonstrated for N-aryl sulfonamides, the fundamental principles of transition-metal-mediated S-N bond formation provide a modern synthetic toolkit applicable to a broad range of sulfonamide-containing targets. researchgate.netacs.org

Development of Propane-1-sulfonyl Precursors

The synthesis of the target compound relies on precursors that can introduce the propane-1-sulfonyl group. Key intermediates for this purpose include 3-chloropropane-1-sulfonyl chloride and propane (B168953) sultone derivatives, which offer versatile handles for subsequent reactions.

3-Chloropropane-1-sulfonyl chloride is a critical intermediate used to introduce the 3-chloropropanesulfonyl group, which can then be used to form sulfonamides. guidechem.comchemicalbook.com It is a colorless liquid that is reactive towards nucleophiles like amines to form the corresponding sulfonamide derivatives. guidechem.com Several synthetic routes for its preparation have been reported. guidechem.com One green synthesis method begins with 1-bromo-3-chloropropane (B140262) and thiourea (B124793) to form S-(3-chloropropyl) thiourea, which is subsequently chlorinated to yield the desired product. guidechem.com Another method involves the reaction of sodium sulfite (B76179) (Na₂SO₃) with 1,3-dichloropropane (B93676) in the presence of a phase-transfer catalyst, followed by treatment with reagents like phosphorus oxychloride and sulfonyl chloride. guidechem.com It can also be prepared from 1,3-propane sultone by reacting it with thionyl chloride (SOCl₂) in the presence of dimethylformamide. guidechem.com

| Starting Materials | Key Steps | Reference |

|---|---|---|

| 1-bromo-3-chloropropane, thiourea | 1. Synthesis of S-(3-chloropropyl) thiourea 2. Chlorination reaction | guidechem.com |

| Sodium sulfite, 1,3-dichloropropane | 1. Reaction with phase-transfer catalyst 2. Treatment with POCl₃ and SO₂Cl₂ | guidechem.com |

| 1,3-Propane sultone, thionyl chloride | Reaction in the presence of dimethylformamide | guidechem.com |

Propane sultone derivatives , particularly 1,3-propane sultone (1,2-oxathiolane-2,2-dioxide), are cyclic sulfonate esters that serve as potent alkylating agents to introduce a sulfopropyl group. tandfonline.comwikipedia.org 1,3-Propane sultone is a colorless solid at room temperature and is prepared via the acid-catalyzed reaction of allyl alcohol with sodium bisulfite. wikipedia.orgpatsnap.com As an activated ester, its ring is susceptible to nucleophilic attack, which opens the ring to yield a 3-substituted propanesulfonic acid derivative. wikipedia.org For instance, reaction with a nucleophile (Nu⁻) results in the formation of Nu-(CH₂)₃-SO₃⁻. This reactivity makes it an ideal precursor for linking the propane-1-sulfonate moiety to other molecules, such as the nitrogen atom of a tetrazole ring. tandfonline.com

Synthesis of the 1H-Tetrazol-1-yl Moiety

The construction of the 1H-tetrazol-1-yl portion of the target molecule involves two key stages: the formation of the tetrazole ring itself, followed by the regioselective alkylation at the N-1 position.

[2+3] Cycloaddition Reactions for Tetrazole Ring Construction

The most direct and widely employed method for constructing the tetrazole ring is the formal [2+3] cycloaddition (or 1,3-dipolar cycloaddition) reaction between a nitrile (R-C≡N) and an azide (B81097) source. acs.orgnih.govresearchgate.net This reaction forms the stable, five-membered heterocyclic ring containing four nitrogen atoms. amerigoscientific.com

The reaction typically involves heating an organic nitrile with an azide, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). acs.orgtandfonline.com The scope of this reaction is broad, accommodating a variety of aromatic, alkyl, and vinyl nitriles. organic-chemistry.org While the reaction can be viewed as a concerted cycloaddition, computational studies suggest a more complex mechanism may be at play, possibly involving a stepwise addition of the azide to a catalyst-activated nitrile, which then cyclizes to form the tetrazole. acs.orgresearchgate.net The use of TMSN₃ can be advantageous in certain contexts, and organocatalysts have been developed that enable the reaction to proceed under neutral conditions with microwave heating. organic-chemistry.org

To overcome the high activation energy often associated with the cycloaddition, various catalysts have been developed to promote the reaction under milder conditions. nih.gov These catalysts can be broadly categorized as homogeneous or heterogeneous systems.

Homogeneous Catalysts: Lewis acids are effective catalysts, as they activate the nitrile moiety towards nucleophilic attack by the azide. organic-chemistry.org Metal salts such as zinc(II) chloride (ZnCl₂), aluminum salts, and zinc triflate (Zn(OTf)₂) are commonly used. organic-chemistry.org The reaction often proceeds readily in solvents like water or DMF. tandfonline.comorganic-chemistry.org In addition to simple salts, metal complexes have shown excellent catalytic activity. For example, specific cobalt(II) and ruthenium(II) complexes have been reported to efficiently catalyze the synthesis of 5-substituted 1H-tetrazoles under homogeneous conditions. nih.govacs.org Mechanistic studies on a cobalt(II) catalyst revealed the formation of an intermediate cobalt(II)-diazido species which is the active catalyst in the cycloaddition cycle. nih.govacs.org

Heterogeneous Catalysts: The use of heterogeneous catalysts offers significant advantages, including simplified product purification and catalyst recyclability. amerigoscientific.com A wide range of solid-supported catalysts have been explored. Nanocatalysts, in particular, have gained attention due to their high surface area and reactivity. amerigoscientific.com Examples include magnetic nanoparticles (e.g., Fe₃O₄) functionalized with metal complexes (e.g., Cu(II)), zinc oxide (ZnO) nanoparticles, and carbon-based nanomaterials. amerigoscientific.comtandfonline.com Other heterogeneous systems like silica-supported sodium hydrogen sulfate (B86663) and zeolites have also been successfully employed. organic-chemistry.orgtandfonline.com

| Catalyst Type | Catalyst Example | Typical Conditions | Reference |

|---|---|---|---|

| Homogeneous (Metal Salt) | Zinc(II) Chloride (ZnCl₂) | NaN₃, isopropanol | organic-chemistry.org |

| Homogeneous (Metal Complex) | Cobalt(II) complex with tetradentate ligand | NaN₃, methanol, reflux | nih.govacs.org |

| Heterogeneous (Nanocatalyst) | Zinc Oxide (ZnO) nanoparticles | NaN₃, 120-130 °C | amerigoscientific.com |

| Heterogeneous (Nanocatalyst) | Cu(II) on Fe₃O₄ magnetic nanoparticles | Solvent-free, 100 °C | tandfonline.com |

| Heterogeneous (Solid Acid) | Silica-supported NaHSO₄ | NaN₃, DMF | organic-chemistry.org |

N-Alkylation Strategies for Regioselective 1-Substituted Tetrazoles

Following the formation of the 5-substituted 1H-tetrazole ring, the final step in constructing the desired moiety is the alkylation of a ring nitrogen atom. This step presents a significant challenge regarding regioselectivity. The 1H-tetrazole exists as two tautomeric forms (1H and 2H), and alkylation can occur at either the N-1 or N-2 positions, leading to a mixture of 1,5-disubstituted and 2,5-disubstituted regioisomers. mdpi.com

For the synthesis of this compound, alkylation must occur specifically at the N-1 position. However, the alkylation of 5-substituted tetrazoles often preferentially yields the 2,5-disubstituted isomer. rsc.orgnih.gov The ratio of the resulting 1,5-Tz to 2,5-Tz isomers is highly variable and depends on several factors, including the nature of the electrophile (alkylating agent), the substituent at the C-5 position, the base, and the solvent. mdpi.comrsc.org The reaction mechanism (e.g., Sₙ1 versus Sₙ2) of the alkylating agent has been proposed as a key factor in determining the regiochemical outcome. rsc.org

The two regioisomers can be distinguished using NMR spectroscopy. Notably, the signal for the quaternary carbon of the tetrazole ring (C₅) is typically deshielded by 9-12 ppm in 2,5-disubstituted derivatives compared to the corresponding 1,5-disubstituted isomers. mdpi.com Due to the difficulty in controlling the regioselectivity, the synthesis of a pure 1-substituted tetrazole often requires careful optimization of reaction conditions or chromatographic separation of the isomeric mixture. mdpi.com

Alkylation of Tetrazole with Propylating Agents

A key strategy for the synthesis of this compound involves the direct alkylation of the tetrazole ring with a suitable three-carbon propylating agent that already contains a sulfonamide group or a precursor to it. This method is advantageous as it builds the core structure in a single step.

One common approach is the reaction of a tetrazole salt with a haloalkanesulfonamide. For instance, the sodium or potassium salt of tetrazole can be reacted with 3-chloropropane-1-sulfonamide (B1601310) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically requires heat to proceed at a reasonable rate. The use of a base, such as potassium carbonate, is often employed to facilitate the reaction. nih.gov

A representative reaction is the alkylation of 5-(2-pyridyl)tetrazole with 1,3-dibromopropane, which serves as a model for establishing the propane linkage to the tetrazole ring. nih.gov In this specific synthesis, the reaction is carried out in 2-butanone (B6335102) with potassium carbonate as the base, and the mixture is heated under reflux. nih.gov While this example uses a different starting tetrazole and the propylating agent lacks the sulfonamide group, the fundamental principle of N-alkylation remains the same. The challenge in adapting this method lies in the synthesis and stability of the 3-halopropane-1-sulfonamide reactant.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 5-(2-Pyridyl)tetrazole | 1,3-Dibromopropane | K₂CO₃ | 2-Butanone | Reflux, 24h | 1,3-Bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane |

This table illustrates a model reaction for the alkylation of a tetrazole with a propane linker.

Control of N1 vs. N2 Regioselectivity

A significant challenge in the alkylation of tetrazoles is controlling the regioselectivity, as the alkylating agent can attach to either the N1 or N2 position of the tetrazole ring, leading to the formation of two different isomers. For many applications, the N1-substituted isomer is the desired product.

The regioselectivity of the alkylation is influenced by several factors, including the nature of the substituent on the tetrazole ring, the type of alkylating agent, the solvent, and the reaction conditions. Generally, the N2 position is more sterically hindered, and under thermodynamic control, the N1-substituted product is often favored. However, kinetic control can sometimes lead to a mixture of products.

To enhance the formation of the N1 isomer, specific strategies can be employed. The use of certain metal salts of the tetrazole, such as the lithium salt, has been shown to favor N1-alkylation. nih.gov The choice of solvent can also play a crucial role; for instance, the use of aqueous ethanol (B145695) as a solvent has been reported to suppress N2-isomer formation during the alkylation of lithium tetrazolate. nih.gov Furthermore, the nature of the leaving group on the propylating agent can influence the regiochemical outcome.

Coupling Strategies for the Tetrazole-Propane-Sulfonamide Linkage

An alternative to direct alkylation with a pre-formed sulfonamide-containing propylating agent is to first attach a propyl chain with a suitable functional group to the tetrazole ring and then form the sulfonamide bond in a subsequent step.

Amidation or Sulfonylation Reactions for C-N Bond Formation

This strategy involves the creation of the sulfonamide's C-N bond through either an amidation or a sulfonylation reaction.

In one approach, 3-(1H-tetrazol-1-yl)propan-1-amine can be synthesized as a key intermediate. This amine can then be reacted with a sulfonylating agent, such as a sulfonyl chloride (R-SO₂Cl), in the presence of a base to form the desired sulfonamide. This method offers flexibility as a variety of sulfonyl chlorides can be used to generate a range of sulfonamide derivatives.

Conversely, one could start with 3-(1H-tetrazol-1-yl)propane-1-sulfonic acid. The sulfonic acid can be converted to the corresponding sulfonyl chloride, which is then reacted with ammonia or a primary or secondary amine to form the sulfonamide.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical routes to complex molecules like this compound. These reactions combine multiple steps into a single synthetic operation, avoiding the isolation of intermediates and reducing waste.

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied. For example, a multicomponent reaction involving an amine, an aldehyde, a sulfonamide, and an azide source could potentially be designed to construct the target molecule. nih.gov The Ugi and Passerini reactions are well-known MCRs that have been utilized for the synthesis of tetrazole derivatives and could be adapted for this purpose. nih.gov An iron-catalyzed five-component reaction has been reported for the generation of sulfonylated tetrazoles, highlighting the potential of MCRs in this area. rsc.orgbohrium.com

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies can be implemented.

The use of safer solvents is a key aspect of green chemistry. Water or ethanol are preferable to hazardous solvents like DMF. Ultrasound-promoted synthesis in aqueous media has been shown to be an effective and green method for the preparation of sulfonamides. nih.gov The use of catalysts, particularly reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. Nanomaterial-based catalysts, for example, have been explored for the green synthesis of tetrazoles. rsc.org

Furthermore, one-pot and multicomponent reactions are inherently greener as they reduce the number of reaction steps, solvent usage, and waste generation. nih.gov Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is another fundamental principle of green chemistry that can be applied to the synthesis of this compound.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of "3-(1H-Tetrazol-1-yl)propane-1-sulfonamide." Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete picture of the proton and carbon environments and their interconnections can be assembled.

The ¹H NMR spectrum of "this compound" provides critical information regarding the number of distinct proton environments, their chemical surroundings, and their proximity to neighboring protons. The spectrum is anticipated to display characteristic signals corresponding to the protons of the tetrazole ring, the propyl chain, and the sulfonamide group.

The proton on the tetrazole ring is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the aromatic, electron-deficient ring system. The protons of the propane (B168953) chain will exhibit distinct multiplets. The methylene (B1212753) group adjacent to the tetrazole ring (-N-CH₂-) is expected to resonate as a triplet. The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) will likely appear as a multiplet, resulting from coupling to the two adjacent methylene groups. The methylene group attached to the sulfonamide group (-CH₂-SO₂-) will also present as a triplet. The protons of the sulfonamide (-SO₂NH₂) are anticipated to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Tetrazole-H | 8.5 - 9.5 | Singlet |

| N-CH₂- | 4.4 - 4.8 | Triplet |

| -CH₂-CH₂-CH₂- | 2.2 - 2.6 | Multiplet |

| -CH₂-SO₂ | 3.2 - 3.6 | Triplet |

| -SO₂NH₂ | Variable (e.g., 7.0 - 7.5) | Broad Singlet |

Note: The data presented in this table is theoretical and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal.

The carbon atom within the tetrazole ring is expected to resonate at a downfield chemical shift, typically in the range of δ 140-150 ppm. The three carbon atoms of the propyl chain will appear at characteristic chemical shifts in the aliphatic region of the spectrum. The carbon atom bonded to the tetrazole nitrogen (N-CH₂) will be the most deshielded of the three. The central carbon (-CH₂-CH₂-CH₂-) will be found further upfield, followed by the carbon adjacent to the sulfonamide group (-CH₂-SO₂), which experiences some deshielding from the sulfonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Tetrazole-C | 140 - 150 |

| N-CH₂- | 45 - 55 |

| -CH₂-CH₂-CH₂- | 25 - 35 |

| -CH₂-SO₂ | 50 - 60 |

Note: The data presented in this table is theoretical and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

To definitively establish the connectivity between protons and carbons, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the adjacent methylene groups of the propane chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the propyl chain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the sulfonamide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aliphatic propane chain would be observed around 2900-3000 cm⁻¹. The characteristic stretching vibrations of the tetrazole ring (C=N and N=N) would likely appear in the 1600-1400 cm⁻¹ region. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are prominent features and are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 |

| Propane Chain (-CH₂-) | C-H Stretch | 2900 - 3000 |

| Tetrazole Ring | C=N, N=N Stretch | 1600 - 1400 |

| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretch | 1160 - 1120 |

Note: The data presented in this table is theoretical and based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. In the Raman spectrum of "this compound," the symmetric stretching of the S=O bonds in the sulfonamide would be a strong and characteristic band. The C-C backbone of the propane chain and the symmetric breathing modes of the tetrazole ring would also be expected to produce distinct Raman signals. This technique is especially useful for confirming the presence and structural integrity of the core carbon skeleton and the heterocyclic ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The exact mass of this compound (C4H9N5O2S) is calculated to be 191.0531. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental formula. This high degree of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C4H10N5O2S⁺ | 192.0604 |

Note: This table represents theoretical data based on the compound's elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, provide valuable structural information.

The fragmentation of this compound is expected to follow pathways characteristic of both the tetrazole and sulfonamide moieties. The tetrazole ring is known to fragment via the neutral loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). researchgate.net The sulfonamide group can undergo fragmentation with the characteristic loss of sulfur dioxide (SO₂, 64 Da). nih.gov Cleavage of the propane linker can also occur.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) |

| 192.0604 | [M+H-N₂]⁺ | N₂ | 164.0604 |

| 192.0604 | [M+H-HN₃]⁺ | HN₃ | 149.0604 |

| 192.0604 | [M+H-SO₂]⁺ | SO₂ | 128.0604 |

Note: This table is based on established fragmentation patterns of related chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. Unsubstituted tetrazoles typically absorb in the vacuum UV region (<200 nm). pnrjournal.com However, substitution and the presence of other chromophores can shift the absorption to more accessible UV regions. pnrjournal.com

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to n → π* and π → π* electronic transitions. The lone pair electrons on the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen atoms of the tetrazole ring can undergo n → π* transitions. The π systems of the tetrazole ring are responsible for π → π* transitions. The exact wavelength of maximum absorbance (λmax) is influenced by the solvent environment.

Table 3: Expected Electronic Transitions for this compound

| Functional Group | Expected Transition Type | Approximate Wavelength Region (nm) |

| Tetrazole Ring | π → π | ~200-250 |

| Sulfonamide Group | n → π | >200 |

| Tetrazole Ring | n → π* | >200 |

Note: The wavelength regions are estimations based on the electronic properties of the functional groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of understanding the electronic behavior of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a robust method for determining the electronic structure and equilibrium geometry of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. For 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide, a DFT study would typically be performed using a functional such as B3LYP and a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The optimization process would yield precise values for bond lengths, bond angles, and dihedral angles. For instance, the sulfonamide group (SO₂NH) would exhibit characteristic S-O and S-N bond lengths, while the tetrazole ring would show its typical near-planar geometry. The propane (B168953) linker would adopt a staggered conformation to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. Note: The following data is illustrative and based on typical values for similar structures, as a specific study on this compound is not available.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| S-O (average) | 1.45 |

| S-N (sulfonamide) | 1.65 |

| N-N (tetrazole, avg) | 1.35 |

| C-N (tetrazole-propane) | 1.48 |

| **Bond Angles (°) ** | |

| O-S-O | 120 |

| O-S-N | 108 |

| C-S-N | 107 |

| Dihedral Angles (°) | |

| C-C-C-N | ~180 (anti-periplanar) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical hardness.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrazole ring and the lone pairs of the oxygen and nitrogen atoms of the sulfonamide group. The LUMO would likely be distributed over the sulfonamide group, particularly the sulfur and oxygen atoms, which can accommodate electron density. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound. Note: This data is hypothetical and serves as an example of typical outputs from such an analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can indicate the strength of intramolecular interactions such as hyperconjugation.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas (negative potential) are typically colored red, while electron-poor regions (positive potential) are shown in blue.

For this compound, the MEP surface would show the most negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the tetrazole ring, making these sites susceptible to electrophilic attack. The hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, indicating its acidic nature and potential for hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. By simulating the movements of atoms and bonds, MD can reveal the accessible conformations of the molecule and their relative stabilities.

An MD simulation of this compound would likely show that the propane linker has significant conformational flexibility, allowing the tetrazole and sulfonamide groups to adopt various spatial orientations relative to each other. The simulation could identify the most populated conformations and the energy barriers between them, providing insights into the molecule's flexibility and how it might interact with other molecules.

Theoretical Spectroscopic Parameter Prediction

Computational methods can also predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra could be generated.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds. For this molecule, characteristic peaks for the S=O and N-H stretching of the sulfonamide group, as well as vibrations of the tetrazole ring, would be predicted.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly dependent on their electronic environment. These predictions can aid in the assignment of peaks in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions involving the π-systems of the tetrazole ring would likely be predicted in the UV region.

Computational Prediction of Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational prediction of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.

Similar to NMR shift calculations, DFT is the predominant method for predicting vibrational frequencies. The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The B3LYP functional combined with basis sets like 6-311++G(d,p) has been shown to provide good agreement with experimental IR spectra for organic molecules. spectroscopyonline.com

For "this compound," these calculations would predict the frequencies associated with key vibrational modes, such as:

N-H and C-H stretching vibrations.

S=O symmetric and asymmetric stretching from the sulfonamide group.

C=N and N=N stretching within the tetrazole ring.

Various bending and torsional modes of the propane chain.

It is common practice for calculated frequencies to be scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. spectroscopyonline.com A study on sulfonyl azide-azoic dyes utilized DFT (B3LYP/6-31G*) to calculate vibrational frequencies, which were found to be in good agreement with experimental FT-IR spectra after assignment. nih.gov

Table 2: Expected Vibrational Modes for this compound This table lists expected vibrational modes based on functional groups. Specific frequencies would require dedicated computational studies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3185–3221 |

| C-H (aliphatic) | Stretching | 2850–3000 |

| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1300–1350 & 1140–1180 |

| C=N (tetrazole) | Stretching | 1550–1650 |

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For "this compound," molecular docking could be used to investigate its potential binding to various biological targets. The sulfonamide and tetrazole moieties are present in many known bioactive compounds, suggesting a range of possible protein targets. mdpi.comnih.gov

The molecular docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. A scoring function is then used to rank these poses, with the lowest energy poses considered the most likely binding modes.

Studies on other tetrazole and sulfonamide derivatives have successfully used molecular docking to predict their binding modes. For example, novel tetrazole sulfonamide derivatives were docked against the Glc-N-6P receptor to explore their antimicrobial activity. researchgate.net In another study, sulfonamide derivatives were investigated as BACE1 inhibitors for potential Alzheimer's disease therapy, with molecular docking identifying key interactions within the enzyme's catalytic site. nih.gov

For "this compound," a docking study would reveal:

The specific amino acid residues in the binding pocket that interact with the ligand.

The types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). Lower binding energies generally indicate more favorable interactions and higher affinity.

The binding energy is a composite of several energetic contributions:

Hydrogen Bonds: The sulfonamide group (with its N-H donor and S=O acceptors) and the tetrazole ring (with its nitrogen atoms) are potential hydrogen bond donors and acceptors. These are critical for specificity and affinity.

Hydrophobic Interactions: The propane linker and parts of the tetrazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The polar nature of the sulfonamide and tetrazole groups contributes to electrostatic interactions with charged or polar residues.

For instance, a computational study on the binding of sulfonamide compounds to heme proteins correlated spectroscopic and calorimetric data with molecular docking results to understand the structural and energetic aspects of the interaction. nih.govacs.org More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can be performed on the docked poses to refine the binding energy predictions. nih.gov

Table 3: Potential Intermolecular Interactions in Ligand-Target Binding This table outlines the types of interactions "this compound" could form with a protein target, based on its functional groups.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Asp, Glu, His, Asn, Gln |

| Tetrazole Ring | Hydrogen Bond Acceptor, π-π Stacking | Arg, Lys, His, Phe, Tyr, Trp |

Chemical Reactivity and Derivatization Pathways

Reactions at the Sulfonamide Nitrogen Atom

The nitrogen atom of the primary sulfonamide group (-SO₂NH₂) is nucleophilic and can participate in several types of reactions, including alkylation, acylation, and the formation of sulfonylurea derivatives.

The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or acyl groups.

N-Alkylation: This process involves the reaction of the sulfonamide with an alkylating agent, typically an alkyl halide. The sulfonamide nitrogen acts as a nucleophile, displacing the halide to form a new nitrogen-carbon bond. Modern methods also utilize alcohols as alkylating agents through catalytic "borrowing hydrogen" or hydrogen auto-transfer processes, often employing transition metal catalysts like iridium or iron complexes. rsc.orgionike.com These reactions are valuable for transforming primary and secondary amides into tertiary amides. researchgate.net

N-Acylation: The introduction of an acyl group (R-C=O) onto the sulfonamide nitrogen yields an N-acylsulfonamide. semanticscholar.org Classically, this is achieved using reactive acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.org More contemporary and efficient methods utilize N-acylbenzotriazoles, which serve as neutral coupling reagents that react with the sulfonamide (often deprotonated with a base like sodium hydride) to produce N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net

A summary of these reactions is presented in Table 1.

Table 1: N-Alkylation and N-Acylation Reactions of Sulfonamides

| Reaction Type | Reagent Class | Typical Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | N-Alkylsulfonamide |

| N-Alkylation | Alcohols | Transition Metal Catalyst (e.g., FeCl₂, [Cp*Ir]) | N-Alkylsulfonamide |

| N-Acylation | Acid Chlorides / Anhydrides | Base (e.g., Pyridine, Triethylamine) | N-Acylsulfonamide |

Primary sulfonamides are precursors to more substituted secondary (R-SO₂NHR') and tertiary (R-SO₂NR'R'') sulfonamides.

The synthesis of these derivatives is most commonly achieved through the N-alkylation reactions described previously. Mono-alkylation of the primary sulfonamide yields a secondary sulfonamide, while subsequent alkylation can produce a tertiary sulfonamide.

Alternatively, a primary sulfonamide can be converted into a highly reactive sulfonyl chloride intermediate. nih.gov This transformation can be accomplished using reagents like pyrylium (B1242799) salts (e.g., Pyry-BF₄) in the presence of a chloride source. nih.gov The resulting sulfonyl chloride is a potent electrophile that readily reacts with primary or secondary amines to form secondary or tertiary sulfonamides, respectively. researchgate.netresearchgate.net This two-step sequence allows for the introduction of a wide variety of substituents. nih.gov

A key transformation of primary sulfonamides is their conversion to sulfonylureas, a class of compounds with significant biological and chemical interest. dergipark.org.tr The synthesis generally involves a two-step process.

First, the primary sulfonamide is reacted with a reagent that forms a sulfonyl isocyanate or a related reactive intermediate. This can be achieved by reacting the sulfonamide with phosgene (B1210022) or, more commonly, by treating it with an isocyanate in the presence of a base. nih.govgoogle.com An alternative pathway involves reacting the sulfonamide with ethyl chloroformate in the presence of a base like potassium carbonate to form a sulfonyl carbamate. vjst.vnresearchgate.net

In the second step, this reactive intermediate is condensed with a primary or secondary amine to yield the final sulfonylurea derivative. dergipark.org.trvjst.vnresearchgate.net This modular approach allows for the synthesis of a large library of sulfonylurea compounds by varying the amine component. vjst.vnresearchgate.net

Reactivity of the Tetrazole Heterocycle

The tetrazole ring is an aromatic heterocycle with four nitrogen atoms, which imparts it with unique chemical properties. It is generally stable but can undergo specific reactions under certain conditions.

The tetrazole ring contains multiple nitrogen atoms with lone pairs of electrons, making them potential sites for electrophilic attack.

Electrophilic Substitution: Alkylation is the most common electrophilic reaction on the tetrazole ring itself. researchgate.net In a 5-substituted tetrazole, alkylation can occur at different nitrogen atoms, leading to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net For 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide, the N1 position is already substituted with the propanesulfonamide chain. Further electrophilic attack would likely occur at the N4 position, although the reactivity is influenced by steric and electronic factors.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution on the tetrazole ring is generally difficult unless the ring is activated by a strong electron-withdrawing group or possesses a good leaving group at the C5 position. While less common for tetrazoles compared to other heterocycles like tetrazines, such reactions could theoretically be achieved under forcing conditions or with highly activated substrates. researchgate.net

The tetrazole ring can undergo cleavage under energetic conditions. The most characteristic reaction is a retro-[2+3] cycloaddition, which is the reverse of the common method used to synthesize tetrazoles from nitriles and azides. nih.gov This cycloreversion is typically induced thermally or photochemically and results in the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrilimine intermediate. This pathway is a known decomposition route for many tetrazole-containing compounds. Additionally, studies on 1H-tetrazole have shown it can undergo polymerization at very high pressures, indicating the potential for ring-opening under extreme conditions. rsc.org

Modifications of the Propane (B168953) Linker

The three-carbon propane chain connecting the tetrazole ring and the sulfonamide group serves as a flexible linker that can be altered in terms of its composition, length, and structure.

The aliphatic propane linker is susceptible to functionalization through various organic reactions, although such modifications are typically introduced during synthesis rather than on the final molecule. The introduction of functional groups such as hydroxyl (-OH) or halogens (-F, -Cl, -Br) can significantly alter the compound's polarity, lipophilicity, and metabolic stability.

Hydroxylation: The introduction of a hydroxyl group can be achieved by using starting materials that already contain this functionality. For instance, starting with an appropriate hydroxylated haloalkane during the alkylation of the tetrazole ring would yield a hydroxylated analog. This modification can provide a new point for hydrogen bonding, potentially influencing interactions with biological targets.

Halogenation: Halogen atoms can be incorporated to modulate the electronic properties and bioavailability of the molecule. This is often accomplished by using halogenated precursors in the synthetic pathway. For example, reacting a tetrazole salt with a dihalogenated propane derivative can lead to a monohalogenated intermediate, which can then be converted to the corresponding sulfonamide. Such modifications are a common strategy in medicinal chemistry to enhance membrane permeability and metabolic resistance. While direct halogenation of the alkyl chain is possible under radical conditions, it often lacks selectivity and is less common than using functionalized building blocks.

The table below illustrates potential functionalized analogues.

| Modification | Example Structure Name | Potential Synthetic Precursor | Introduced Functional Group |

| Hydroxylation | 3-(1H-Tetrazol-1-yl)-2-hydroxypropane-1-sulfonamide | 1-Bromo-3-chloropropan-2-ol | -OH |

| Chlorination | 3-(1H-Tetrazol-1-yl)-2-chloropropane-1-sulfonamide | 1,2,3-Trichloropropane | -Cl |

| Fluorination | 3-(1H-Tetrazol-1-yl)-2-fluoropropane-1-sulfonamide | 1-Bromo-2-fluoro-3-chloropropane | -F |

Chain Length Variation: Analogues with shorter (e.g., ethane) or longer (e.g., butane, pentane) alkyl chains can be synthesized by selecting the appropriate ω-haloalkane-1-sulfonamide precursor. For example, using 2-chloroethanesulfonamide (B2858328) or 4-chlorobutane-1-sulfonamide (B1655073) in the alkylation reaction with 1H-tetrazole would yield analogues with two- and four-carbon linkers, respectively. Studies on related sulfonamide derivatives have shown that the length of the alkylene spacer can significantly impact receptor affinity. nih.gov

Branching: The introduction of alkyl branches (e.g., methyl groups) on the propane chain creates chiral centers and introduces steric bulk, which can lead to more specific biological interactions. A branched analogue, such as 3-(1H-Tetrazol-1-yl)-2-methylpropane-1-sulfonamide, could be synthesized from 1-chloro-2-methylpropane-3-sulfonamide.

The following table summarizes analogues with modified linkers.

| Linker Modification | Example Structure Name | Key Synthetic Feature |

| Chain Shortening | 2-(1H-Tetrazol-1-yl)ethane-1-sulfonamide | Ethylene linker |

| Chain Extension | 4-(1H-Tetrazol-1-yl)butane-1-sulfonamide | Butylene linker |

| Branching | 3-(1H-Tetrazol-1-yl)-2-methylpropane-1-sulfonamide | Methyl group on the propane chain |

Heterocyclic Hybridization and Scaffold Diversification

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool for discovering novel compounds with potentially enhanced or synergistic activities. The tetrazole-sulfonamide scaffold can be diversified by incorporating other heterocyclic rings. mdpi.com This approach can lead to entirely new chemical entities with unique three-dimensional shapes and electronic properties.

The tetrazole ring is a versatile component in the synthesis of hybrid molecules. beilstein-journals.orgmdpi.com Research has demonstrated the successful synthesis of complex heterocyclic systems where a tetrazole is linked to other rings such as pyrazole, thiazole, thiophene, oxadiazole, and phthalazine (B143731). aelsindia.commdpi.comresearchgate.netresearchgate.net

For instance, a pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgaelsindia.comnih.govtriazine sulfonamide system has been created, demonstrating the feasibility of fusing the tetrazole ring into a larger, rigid polycyclic structure. mdpi.com In other approaches, distinct heterocyclic rings are linked to the core tetrazole-sulfonamide structure, often through the sulfonamide nitrogen or by replacing the sulfonamide's terminal NH2 group.

This diversification can be achieved by reacting a precursor, such as 3-(1H-tetrazol-1-yl)propane-1-sulfonyl chloride, with various heterocyclic amines. This modular synthesis allows for the creation of a library of diverse compounds for biological screening.

The table below presents examples of potential hybrid structures.

| Hybridizing Heterocycle | Example Compound Class | Synthetic Strategy |

| Pyrazole | Pyrazolyl-sulfonamides | Reaction of 3-(1H-tetrazol-1-yl)propane-1-sulfonyl chloride with an aminopyrazole. |

| Thiazole | Thiazolyl-sulfonamides | Reaction of the sulfonyl chloride with an aminothiazole derivative. |

| Oxadiazole | Oxadiazolyl-sulfonamides | Coupling of the core structure with an amino-oxadiazole. researchgate.net |

| Pyridine | Pyridinyl-sulfonamides | Condensation of the sulfonyl chloride with an aminopyridine. |

| Phthalazine | Phthalazinyl-sulfonamides | Linking the sulfonamide moiety to a phthalazine nucleus. aelsindia.com |

Mechanistic Studies in Biological Interactions

Enzyme Inhibition Mechanisms

The sulfonamide functional group is a well-established pharmacophore known to interact with a range of enzymes. The inhibitory mechanisms of compounds like 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide are diverse and target-specific, often involving competitive, non-competitive, or mixed-type kinetics.

Dihydropteroate Synthase (DHPS) Inhibition Mechanism

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of many microorganisms. The primary mechanism of inhibition is competitive antagonism with the enzyme's natural substrate, para-aminobenzoic acid (pABA). Due to the structural similarity between the sulfonamide moiety and pABA, this compound is predicted to bind to the pABA-binding site on DHPS. This binding event prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and subsequent folate synthesis. This disruption of folate metabolism ultimately inhibits microbial growth.

While specific kinetic data for this compound are not extensively available in the public domain, the well-established competitive inhibition model for sulfonamides provides a strong basis for its mechanism of action against DHPS.

Carbonic Anhydrase (CA) Inhibition Mechanism, including Zinc Binding

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The active site of most CAs contains a zinc ion (Zn²⁺) that is essential for catalysis. Sulfonamides are potent inhibitors of many CA isoforms. The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle. The tetrazole ring in this compound may also contribute to the binding affinity and specificity for different CA isoforms through interactions with amino acid residues in the active site cavity.

The general mechanism of CA inhibition by sulfonamides is depicted below:

E-Zn²⁺-OH⁻ + R-SO₂NH₂ ⇌ E-Zn²⁺-⁻NHSO₂-R + H₂O

Where E represents the enzyme, and R-SO₂NH₂ is the sulfonamide inhibitor.

Inhibition Mechanisms against Other Enzyme Targets

The structural features of this compound, particularly the tetrazole and sulfonamide moieties, suggest potential inhibitory activity against a broader range of enzymes beyond DHPS and CAs.

Studies on other tetrazole-containing sulfonamides have indicated inhibitory potential against serine proteases such as thrombin, trypsin, tryptase, and chymase. The mechanism of inhibition for these enzymes can vary and may involve interactions with the enzyme's active site, disrupting the catalytic triad (typically composed of serine, histidine, and aspartate residues) responsible for peptide bond hydrolysis. The specific kinetics (competitive, non-competitive, or mixed-type) would depend on the precise binding mode of the inhibitor to the enzyme. For instance, if the inhibitor binds directly to the active site and competes with the substrate, the inhibition would be competitive. Conversely, binding to an allosteric site could lead to non-competitive or mixed-type inhibition.

While specific studies on this compound are lacking, related propanamide-sulfonamide conjugates have been investigated as urease inhibitors. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea. The inhibition mechanism by sulfonamide derivatives could involve the interaction of the sulfonamide or other functional groups with the nickel ions in the active site, thereby disrupting the enzyme's catalytic function.

Research on secondary sulfonamides has demonstrated their potential as inhibitors of lactoperoxidase. For some of these compounds, a non-competitive mode of inhibition has been observed. This suggests that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency. It is plausible that this compound could exhibit a similar mechanism of action against lactoperoxidase.

Trypanothione synthetase is an essential enzyme in the redox metabolism of trypanosomatid parasites. While there is a lack of direct evidence for the inhibition of trypanothione synthetase by this compound, the exploration of novel inhibitors for this enzyme is an active area of research. The unique chemical structure of this compound could potentially serve as a scaffold for the design of new inhibitors targeting this vital parasitic enzyme.

The type of enzyme inhibition can be determined through kinetic studies by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases the Vₘₐₓ but does not affect the Kₘ.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the Kₘ and the Vₘₐₓ.

Without experimental data for this compound, the precise kinetic profiles for its interaction with the aforementioned enzymes remain to be elucidated.

| Enzyme Target | Putative Inhibition Mechanism | Likely Kinetic Profile |

| Dihydropteroate Synthase (DHPS) | Competitive binding to the pABA site | Competitive |

| Carbonic Anhydrase (CA) | Coordination to the active site zinc ion | Varies by isoform |

| Serine Proteases | Interaction with the active site catalytic triad | Competitive/Mixed |

| Urease | Interaction with active site nickel ions | To be determined |

| Lactoperoxidase | Binding to an allosteric site | Non-competitive (based on analogs) |

| Trypanothione Synthetase | Potential for novel inhibitory interactions | To be determined |

Allosteric modulation involves the binding of a ligand to a site on the enzyme that is topographically distinct from the active site, leading to a change in the enzyme's conformation and activity. While the primary mechanism for sulfonamide inhibition of enzymes like CA involves direct binding to the active site metal ion, the possibility of allosteric modulation by this compound on other enzyme targets cannot be ruled out. The tetrazole and propane (B168953) linker components of the molecule could potentially interact with allosteric pockets, inducing conformational changes that either enhance or inhibit enzymatic activity. However, specific evidence for allosteric modulation by this compound is not currently available.

Molecular Basis of Ligand-Target Recognition and Specificity

The specificity of this compound for its various potential enzyme targets is dictated by the precise molecular interactions between the ligand and the protein. These interactions include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

In the case of Carbonic Anhydrase , the primary recognition element is the sulfonamide group's interaction with the active site zinc ion. The specificity for different CA isoforms is largely determined by the interactions of the tetrazole and propane parts of the molecule with the variable amino acid residues lining the entrance to the active site. These "tail" interactions can significantly modulate the binding affinity, allowing for the design of isoform-selective inhibitors. For example, interactions with hydrophilic or hydrophobic residues in the active site cleft can either favor or disfavor binding to a particular isoform.

For other enzyme targets like serine proteases , the recognition would involve the insertion of parts of the molecule into specific binding pockets (e.g., S1, S2 pockets) of the enzyme, with the tetrazole ring potentially forming hydrogen bonds or stacking interactions with aromatic residues.

The molecular basis for the recognition of this compound by other enzymes like urease, lactoperoxidase, and trypanothione synthetase would require detailed structural studies, such as X-ray crystallography or NMR spectroscopy, of the enzyme-inhibitor complexes. Molecular modeling and docking studies can also provide valuable insights into the putative binding modes and key interactions that govern ligand recognition and specificity.

Identification of Key Amino Acid Residues Involved in Binding

While direct crystallographic studies on this compound with a specific target are not publicly available, the binding modes of its constituent functional groups are well-documented with various receptors. The tetrazole moiety, being an acidic heterocycle, is known to act as a bioisostere for a carboxylic acid group researchgate.netmdpi.commdpi.org. As such, it is anticipated to form strong ionic and hydrogen bond interactions with positively charged amino acid residues.

Key amino acid residues likely to be involved in binding include:

Arginine (Arg) and Lysine (Lys): The positively charged side chains of these basic amino acids are prime candidates for forming salt bridges and strong hydrogen bonds with the anionic form of the tetrazole ring wikipedia.org.

Asparagine (Asn) and Histidine (His): These polar residues can engage in hydrogen bonding with both the tetrazole and sulfonamide groups wikipedia.org.

Phenylalanine (Phe), Tryptophan (Trp), and Leucine (Leu): The hydrophobic propane linker and the carbon backbone of the molecule are likely to interact with these nonpolar residues via van der Waals forces and hydrophobic interactions within the binding pocket wikipedia.orgnih.gov.

In the context of metalloenzymes, such as carbonic anhydrases, the sulfonamide group is a well-established zinc-binding motif researchgate.net. In such cases, the nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site, and the sulfonyl oxygens can form hydrogen bonds with surrounding residues like Threonine and Histidine.

| Functional Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| 1H-Tetrazole | Arginine, Lysine, Histidine, Asparagine | Ionic Bonding, Hydrogen Bonding |

| Sulfonamide | Zinc (in metalloenzymes), Threonine, Histidine, Serine | Metal Coordination, Hydrogen Bonding |

| Propane Linker | Leucine, Valine, Isoleucine, Phenylalanine | Hydrophobic Interactions, Van der Waals Forces |

Elucidation of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

Hydrogen Bonding: Both the tetrazole and sulfonamide groups are potent hydrogen bond donors and acceptors. The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H of the ring and the sulfonamide N-H can act as donors mdpi.orgnih.gov. The oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors researchgate.net. These interactions are crucial for orienting the molecule within the binding site and contributing to binding specificity.

Electrostatic Interactions: The tetrazole ring has a pKa similar to that of carboxylic acids (around 4.5-5.0), meaning it is predominantly deprotonated and negatively charged at physiological pH mdpi.com. This allows for strong electrostatic (ionic) interactions with positively charged residues like arginine and lysine, which are often key to anchoring the ligand to the receptor wikipedia.org.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies provide valuable insights into how each component of the this compound molecule contributes to its biological activity.

Role of the Tetrazole Moiety in Determining Mechanistic Pathways

The tetrazole moiety is a critical pharmacophore in many drug molecules, primarily serving as a metabolically stable bioisostere of a carboxylic acid researchgate.netmdpi.com. Its key roles include:

Receptor Recognition: The acidic nature and geometry of the tetrazole ring allow it to mimic the interactions of a carboxylate group, engaging with specific recognition sites on the receptor, often involving basic amino acid residues wikipedia.org.

Modulation of Physicochemical Properties: Compared to a carboxylic acid, the tetrazole group offers increased lipophilicity and metabolic stability, which can enhance oral bioavailability and duration of action wikipedia.org. The high nitrogen content also contributes to its binding capacity through multiple potential hydrogen bonds mdpi.com.

| Property | Tetrazole | Carboxylic Acid |

|---|---|---|

| pKa | ~4.5 - 5.0 | ~4.0 - 5.0 |

| Metabolic Stability | High | Lower (susceptible to conjugation) |

| Lipophilicity | Higher | Lower |

| Hydrogen Bonding | Multiple acceptor sites, one donor site | One acceptor site, one donor site |

Influence of the Sulfonamide Group on Binding Affinity and Mechanism

The sulfonamide group is another key functional group with a profound impact on the molecule's biological activity. Its influence stems from several factors:

Zinc Binding: In metalloenzymes like carbonic anhydrases and matrix metalloproteinases, the sulfonamide group is a premier zinc-binding group. The deprotonated sulfonamide nitrogen coordinates to the catalytic zinc ion, leading to potent inhibition researchgate.net.

Hydrogen Bonding Network: The -SO2NH- moiety is an excellent hydrogen bond donor and acceptor, forming critical interactions that anchor the molecule in the active site and contribute to its binding affinity and selectivity researchgate.net.

Structural Scaffold: The tetrahedral geometry around the sulfur atom provides a rigid scaffold that can orient substituents in well-defined vectors, which is crucial for probing the topology of the binding site. The acidity of the sulfonamide proton can be tuned by the nature of the substituent on the nitrogen, which in turn affects binding affinity youtube.com.

Impact of the Propane Linker's Conformation and Flexibility on Interaction Modes

The propane linker connecting the tetrazole and sulfonamide moieties is not merely a passive spacer but plays an active role in the binding process.

Optimal Positioning: The length and flexibility of the alkyl linker are critical for allowing the terminal functional groups (tetrazole and sulfonamide) to simultaneously reach and interact with their respective binding pockets within the receptor. A linker that is too short or too long may prevent optimal engagement researcher.lifenih.gov.

Conformational Flexibility: The three-carbon chain has rotational freedom around its single bonds, allowing the molecule to adopt different conformations. This flexibility can be advantageous, enabling an induced-fit mechanism where the ligand adapts its shape to match the binding site. However, excessive flexibility can be entropically unfavorable upon binding.

Hydrophobic Contribution: As previously mentioned, the alkyl nature of the linker contributes to hydrophobic interactions with the receptor. SAR studies often involve varying the linker length to probe the extent of hydrophobic pockets and optimize these interactions for improved potency researcher.lifenih.gov. The design of the linker chemistry is crucial for achieving the desired therapeutic effect nih.gov.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of novel compounds is a foundational aspect of drug discovery. For 3-(1H-Tetrazol-1-yl)propane-1-sulfonamide, future research should prioritize the development of efficient and environmentally sustainable synthetic methodologies. While general methods for creating sulfonamides and tetrazoles exist, a tailored approach for this specific molecule is needed. researchgate.net

Current strategies often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. Future synthetic efforts could explore innovative approaches such as:

Catalytic Methods: Utilizing novel catalysts could enhance reaction efficiency and reduce waste. For instance, the use of magnetic nanoparticles as a reusable catalyst has shown promise in the synthesis of related tetrazole derivatives. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be beneficial for the production of this compound.

Multicomponent Reactions: Designing a one-pot synthesis using multicomponent reactions could significantly streamline the production process, making it more time and cost-effective. researchgate.net

The development of such methods would not only facilitate further research by ensuring a reliable supply of the compound but also align with the principles of green chemistry.

Advanced Computational Modeling for Precise Mechanistic Prediction

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into the behavior of molecules at an atomic level. mdpi.com For this compound, advanced computational studies could predict its mechanism of action and guide further experimental work.

Key computational approaches that could be employed include:

Molecular Docking: These studies can predict the binding affinity and interaction patterns of the compound with various biological targets. nih.govresearchgate.net This can help in identifying potential enzyme targets and understanding the structural basis of its activity.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the electronic and structural properties of the compound and its interactions within a biological system.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity of new derivatives, thereby guiding the synthesis of more potent analogs. mdpi.com

These computational efforts would provide a theoretical framework for understanding the compound's behavior and accelerate the identification of its therapeutic potential.

Exploration of Novel Enzyme Targets and Biological Pathways

The sulfonamide and tetrazole moieties are present in a wide range of clinically used drugs with diverse biological activities, including antibacterial, anticancer, and antihypertensive effects. tandfonline.comnih.gov This suggests that this compound could interact with various enzyme targets and biological pathways.

Future research should focus on a broad screening of this compound against a panel of enzymes and cellular pathways. Promising areas for investigation include:

Carbonic Anhydrases: Sulfonamides are well-known inhibitors of carbonic anhydrases, which are involved in various physiological processes. nih.gov

Kinases: Many anticancer drugs target kinases, and the tetrazole ring has been incorporated into kinase inhibitors. mdpi.com

DNA Gyrase and Topoisomerase IV: Novel tetrazole-based compounds have shown potential as antimicrobial agents by targeting these bacterial enzymes. nih.gov

Dihydropteroate Synthase (DHPS): As a classic target for sulfonamide antibiotics, exploring the interaction with DHPS could reveal potential antibacterial activity. nih.gov